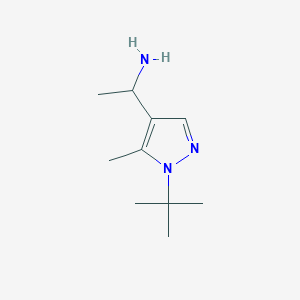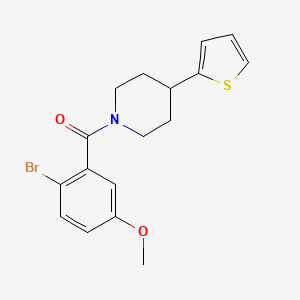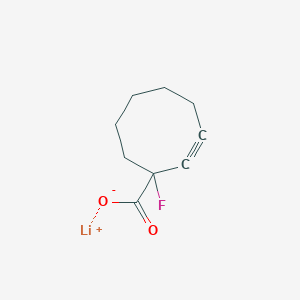
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate is a chemical compound with the molecular formula C9H11FO2Li It is a lithium salt of 1-fluorocyclooct-2-yne-1-carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate typically involves the reaction of 1-fluorocyclooct-2-yne-1-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and solvent composition can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The triple bond in the cyclooctyne ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions are often conducted in non-polar solvents like dichloromethane or chloroform.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used. These reactions are usually performed in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclooctyne derivatives, while addition reactions can produce halogenated cyclooctyne compounds.
科学研究应用
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. Its cyclooctyne moiety is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool in medical applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the cyclooctyne moiety reacts with azide groups in a strain-promoted cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.
相似化合物的比较
Similar Compounds
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate: Unique due to its fluorine atom and cyclooctyne ring.
Lithium(1+) ion 1-chlorocyclooct-2-yne-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Lithium(1+) ion 1-bromocyclooct-2-yne-1-carboxylate: Contains a bromine atom, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in bioorthogonal chemistry and other applications where selective reactivity is desired.
属性
IUPAC Name |
lithium;1-fluorocyclooct-2-yne-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2.Li/c10-9(8(11)12)6-4-2-1-3-5-7-9;/h1-4,6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIZBVHTWFEHN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC#CC(CC1)(C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219376-60-8 |
Source


|
| Record name | lithium 1-fluorocyclooct-2-yne-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethylbenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2636425.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2636427.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)
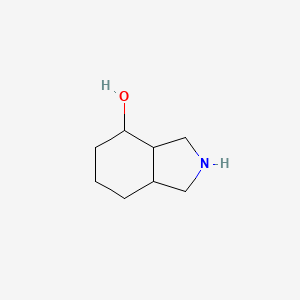
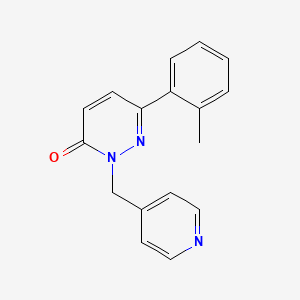
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)
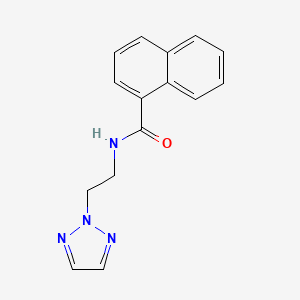
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
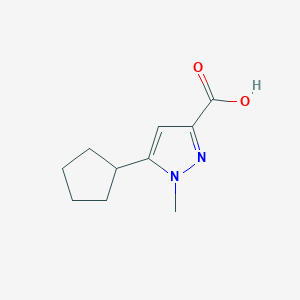
![N-(4-acetamidophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2636439.png)
